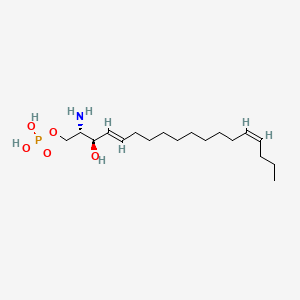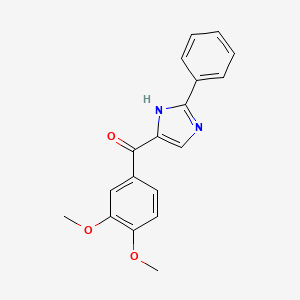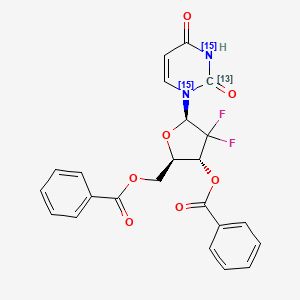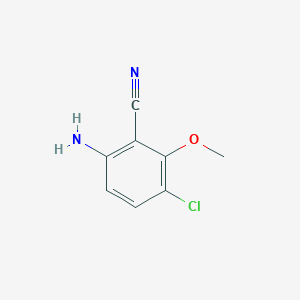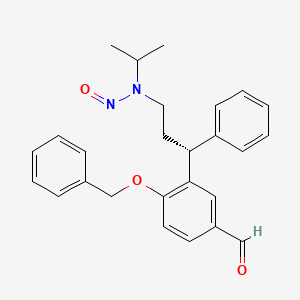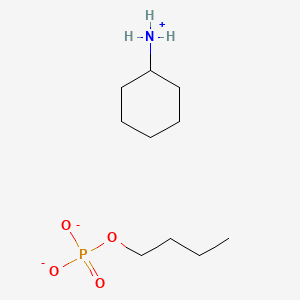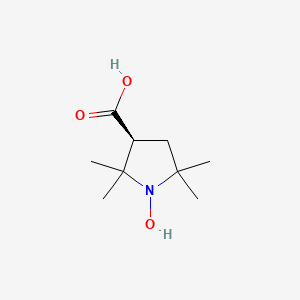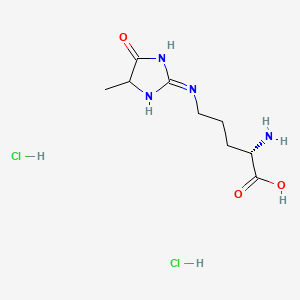
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle. The unique structure of this compound makes it a valuable tool in biochemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride typically involves multiple steps, starting from L-ornithine. The key steps include the formation of the imidazolone ring and subsequent methylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the imidazolone ring, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in research applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized compounds.
Applications De Recherche Scientifique
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies of enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in metabolic disorders, is ongoing.
Industry: It serves as a precursor in the production of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes involved in the urea cycle. The compound can modulate the activity of these enzymes, influencing metabolic pathways and cellular processes. The imidazolone ring plays a crucial role in binding to these targets, enhancing the compound’s efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Ornithine Hydrochloride: A simpler derivative of L-ornithine, primarily used in metabolic studies.
L-Ornithine L-Aspartate: A compound used to treat hyperammonemia and improve liver function.
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6: An isotope-labeled version used in metabolic research.
Uniqueness
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride stands out due to its unique imidazolone ring structure, which imparts distinct biochemical properties. This makes it a valuable tool in research applications where precise modulation of enzyme activity and metabolic pathways is required.
Propriétés
Formule moléculaire |
C9H18Cl2N4O3 |
|---|---|
Poids moléculaire |
301.17 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H16N4O3.2ClH/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16;;/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14);2*1H/t5?,6-;;/m0../s1 |
Clé InChI |
PREKNKZLXRNWMC-ALWJINAOSA-N |
SMILES isomérique |
CC1C(=O)NC(=NCCC[C@@H](C(=O)O)N)N1.Cl.Cl |
SMILES canonique |
CC1C(=O)NC(=NCCCC(C(=O)O)N)N1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13849887.png)

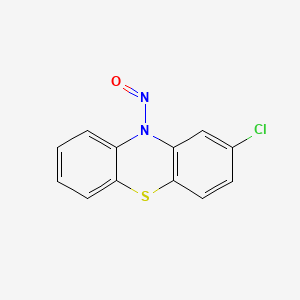
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
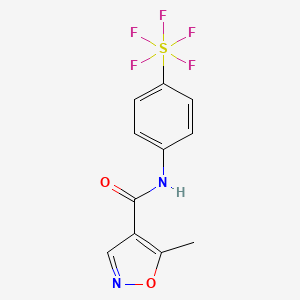
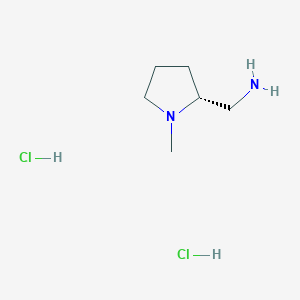
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
